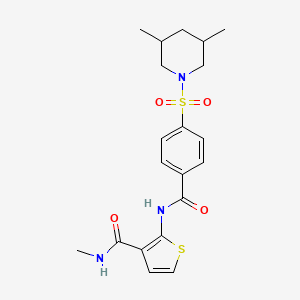

2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Description

This compound features a thiophene-3-carboxamide core linked to a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido group. Its structure includes:

- 3,5-Dimethylpiperidine moiety: Enhances lipophilicity and may influence target binding or pharmacokinetics.

Properties

IUPAC Name |

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c1-13-10-14(2)12-23(11-13)29(26,27)16-6-4-15(5-7-16)18(24)22-20-17(8-9-28-20)19(25)21-3/h4-9,13-14H,10-12H2,1-3H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLMQLKVNRFFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Melanocortin Receptors : The compound has shown potential in modulating the activity of melanocortin receptors, particularly MC5R, which are involved in various physiological processes including energy homeostasis and inflammation .

- PI3K/Akt/mTOR Pathway : Similar compounds have been identified as dual inhibitors of PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival. This pathway is often dysregulated in tumors, making it a prime target for therapeutic intervention .

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity against various cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.

- IC₅₀ Values :

- A549: 0.20 ± 0.05 µM

- MCF-7: 1.25 ± 0.11 µM

- HeLa: 1.03 ± 0.24 µM

These values indicate a strong inhibitory effect on cell viability, particularly in lung cancer cells .

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : It effectively causes G0/G1 phase arrest in A549 cells.

- Inhibition of AKT Phosphorylation : At low concentrations (0.1 µM), it significantly suppresses AKT phosphorylation, a key step in the survival signaling pathway .

Case Studies

Several studies have explored the biological activity of compounds structurally related to the target compound:

- Study on PI3Kα/mTOR Inhibitors :

- Melanocortin Receptor Modulation :

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally or functionally related molecules:

| Compound Name | Core Structure | Key Substituents | Biological Activity/Mechanism | References |

|---|---|---|---|---|

| 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide (Target) | Thiophene-carboxamide | 3,5-Dimethylpiperidinyl-sulfonyl, N-methylamide | Inferred: Potential anticancer, antimicrobial | |

| Methotrexate dimethylamide (, Compound c) | Pteridinyl-glutamate | 2,4-Diaminopteridin-6-yl, methylamino-benzamido, dimethylamide | Antifolate (inhibits dihydrofolate reductase) | |

| (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid (, Compound d) | Pteridinyl-glutamate | Methoxy-oxopentanoic acid, methylamino-benzamido | Anticancer (methotrexate analog) | |

| Generic sulfone derivatives (e.g., diaryl sulfones) | Aryl/heteroaryl sulfone | Varied substituents (e.g., halogen, alkyl) | Anti-inflammatory, antimicrobial, antimalarial |

Key Observations:

Sulfone Group Impact :

- The target compound’s sulfonyl group is linked to a piperidine ring, unlike methotrexate analogs (), which lack sulfones but feature pteridinyl groups. This structural difference suggests divergent mechanisms: the target may act via sulfone-mediated pathways (e.g., enzyme inhibition or oxidative stress modulation), while methotrexate analogs target folate metabolism .

- Compared to generic sulfones (e.g., diaryl sulfones), the 3,5-dimethylpiperidine substituent in the target compound likely improves membrane permeability due to increased lipophilicity .

Heterocyclic Core Differences: The thiophene-carboxamide core distinguishes the target from pteridinyl-based antifolates ().

Biological Activity :

- While methotrexate derivatives () are clinically validated for cancer and autoimmune diseases, the target compound’s activity remains speculative. Its sulfone-thiophene hybrid structure may confer broader or unique activity profiles, such as dual antimicrobial and anticancer effects, as seen in other sulfones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.